molecular formula C7H6BrClN2 B2813973 5-Bromo-imidazo[1,2-a]pyridine HCl CAS No. 1820712-83-1

5-Bromo-imidazo[1,2-a]pyridine HCl

Cat. No. B2813973
CAS RN: 1820712-83-1
M. Wt: 233.49
InChI Key: QEGSOUOCOJZCFU-UHFFFAOYSA-N
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Description

5-Bromo-imidazo[1,2-a]pyridine hydrochloride (CAS Number: 1820712-83-1) is a chemical compound with the molecular weight of 233.49 . It is a brownish-yellow solid and is stored at temperatures between 0-5°C . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridine can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one of the methods used .


Molecular Structure Analysis

The molecular structure of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride is represented by the linear formula C7H6BrClN2 . The InChI Code is 1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H and the InChI key is QEGSOUOCOJZCFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Physical And Chemical Properties Analysis

5-Bromo-imidazo[1,2-a]pyridine hydrochloride is a brownish-yellow solid . It has a molecular weight of 233.49 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Chemical and Electrochemical Analysis

5-Bromo-imidazo[1,2-a]pyridine HCl derivatives, specifically imidazo[4,5-b]pyridine derivatives, have been studied for their inhibitory performance against mild steel corrosion. Notable compounds like SB9a and SB14a demonstrated significant inhibition performance, with a high percentage of inhibition efficiency, suggesting their potential in corrosion prevention applications. The inhibitory behavior of these compounds was confirmed through various methodologies including weight loss, Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX) analysis, and computational approaches (Saady et al., 2021).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its extensive range of applications in medicinal chemistry. It is regarded as a "drug prejudice" scaffold due to its potential in various therapeutic areas, including anticancer, antimicrobial, antiviral, and antidiabetic activities. The scaffold's representation in numerous marketed preparations, along with the structural modifications carried out to develop novel therapeutic agents, highlights its significance in the field of medicinal chemistry (Deep et al., 2016).

Synthesis and Material Science

Various methodologies have been developed for the synthesis of this compound derivatives. For instance, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines is notable for tolerating diverse functional groups and achieving synthesis under mild conditions (Zhou et al., 2016). The catalyst-free heteroannulation reaction for imidazo[1,2- a]pyridines/pyrazines/pyrimidines is another example, known for its simplicity and environmental friendliness, providing potential anti-inflammatory agents and offering insights into drug discovery (Rao et al., 2018).

Fluorescent Probes and Sensor Applications

Imidazo[1,5-a]pyridine derivatives have been synthesized and explored as cell membrane probes due to their compact shape and notable photophysical properties. These compounds have potential applications in monitoring cellular health and exploring biochemical pathways. Their successful intercalation with liposomes in artificial membrane models highlights their suitability as fluorescent membrane probes (Renno et al., 2022).

Safety and Hazards

The safety data sheet for 5-Bromo-imidazo[1,2-a]pyridine indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring its potential applications in drug development and other branches of chemistry.

Biochemical Analysis

Cellular Effects

Preliminary bio-evaluation screening has identified certain imidazo[1,2-a]pyridine derivatives as potent anticancer agents for specific cell types . These compounds exert their effects through a series of cellular, biochemical, and molecular docking experiments . It is plausible that 5-Bromo-imidazo[1,2-a]pyridine HCl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be involved in radical reactions for their direct functionalization . This suggests that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized from easily available chemicals , suggesting that the stability and degradation of this compound may be influenced by the conditions of the laboratory setting.

Dosage Effects in Animal Models

It is known that certain imidazo[1,2-a]pyridine derivatives have shown antiproliferative effects in in vitro studies

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can be directly functionalized through various strategies , suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways.

properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSOUOCOJZCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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